N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide
Description
Properties
IUPAC Name |
(3Z)-N-(2,4-difluorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O4/c17-12-3-6-15(14(18)9-12)20-16(22)7-8-19-25-10-11-1-4-13(5-2-11)21(23)24/h1-6,8-9H,7,10H2,(H,20,22)/b19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXRBLASTOONML-UWVJOHFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with an appropriate acylating agent to form an intermediate compound.
Oximination: The intermediate is then subjected to oximination using hydroxylamine or its derivatives to introduce the oxime functionality.
Nitrobenzylation: The final step involves the reaction of the oxime intermediate with 4-nitrobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxime functionality can be reduced to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of an amine from the oxime.
Substitution: Introduction of various substituents onto the difluorophenyl ring.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzyloxy Group
Compounds with modified benzyloxy groups highlight the impact of electronic and steric effects:
Key Findings :
Fluorophenyl Substitutions
Fluorine substituents on the phenyl ring modulate pharmacokinetics and target affinity:
Key Findings :
- 2,4-Difluoro vs. Monofluoro: Difluoro substitution increases lipophilicity and may enhance blood-brain barrier penetration compared to monofluoro derivatives .
- Amino-Fluoro Synergy: The presence of both amino and fluoro groups (e.g., in ) introduces hydrogen bonding and dipole interactions, beneficial for receptor binding .
Propanamide Backbone Modifications
Variations in the propanamide chain or adjacent functional groups alter bioactivity:
Key Findings :
- Brominated Derivatives : Bromine atoms in marine compounds () enhance antiproliferative effects, suggesting that nitro groups in the target compound may similarly modulate cytotoxicity.
- Phosphorus Modifications : Phosphorus-containing propanamides () act as prodrugs, indicating the versatility of the propanamide scaffold in drug design.
Biological Activity
N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide, with the CAS number 320418-05-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13F2N3O4
- Molar Mass : 349.29 g/mol
- Structure : The compound features a difluorophenyl group, a nitrobenzyl ether moiety, and an oxime functional group.
The biological activity of this compound is attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research indicates that the compound could interfere with cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µM. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
In vitro assays were conducted on breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.
Research Findings
Recent research has focused on optimizing the synthesis and improving the yield of this compound. Various synthetic routes have been explored:
- Synthesis Route A : Reaction of 4-nitrobenzyl chloride with a difluorophenyl derivative in the presence of a base.
- Synthesis Route B : Use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction time.
These advancements in synthesis have facilitated further exploration into the compound's biological activities.
Q & A
Q. What synthetic strategies are recommended for preparing N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide, and how can reaction yields be optimized?
The compound can be synthesized via amide coupling between the carboxylic acid derivative and the amine component. A common approach involves activating the carboxylic acid with coupling reagents such as EDC·HCl and HOBt in the presence of triethylamine (TEA) to facilitate the formation of the amide bond . Solvent selection (e.g., dichloromethane or N-methylpyrrolidone) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of amine relative to acid) are critical for yield optimization. Purification via silica gel column chromatography using gradients of heptane/ethyl acetate or DCM/methanol is recommended to isolate the product .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, is essential for structural confirmation. Key signals include the imino proton (δ ~8–9 ppm), aromatic protons from the difluorophenyl and nitrobenzyl groups (δ ~6.5–8 ppm), and coupling patterns for substituents . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures analytical purity . Mass spectrometry (MS) can further validate molecular weight.
Q. What solubility characteristics should researchers consider when designing experiments with this compound?
The compound is likely soluble in polar aprotic solvents (e.g., DCM, DMF) due to its aromatic and amide functionalities. Preliminary solubility tests in methanol, ethyl acetate, and acetonitrile are advised to optimize reaction conditions. Insolubility in aqueous buffers may necessitate DMSO stock solutions for biological assays .
Advanced Research Questions
Q. How can discrepancies in NMR spectral data for the oxyimino group be resolved?
The oxyimino group’s chemical environment is sensitive to solvent, temperature, and hydrogen bonding. If splitting or unexpected shifts occur, variable-temperature NMR or 2D techniques (e.g., COSY, HSQC) can clarify coupling patterns. Deuterated solvents (CDCl₃ or DMSO-d₆) and sample purity >95% are critical for accurate interpretation .
Q. What strategies are effective for studying the reactivity of the oxyimino group under varying conditions?
The oxyimino group can be stabilized using protecting groups like tetrahydropyranyl (THP), as seen in related propanamide derivatives . Deprotection under acidic conditions (e.g., HCl in dioxane) allows selective modification. Reactivity studies (e.g., hydrolysis or nucleophilic addition) should monitor pH, temperature, and catalytic additives (e.g., Lewis acids) to evaluate stability .
Q. How can computational chemistry predict this compound’s interactions with biological targets?
Density functional theory (DFT) calculations can model electrostatic potentials and frontier molecular orbitals to predict binding affinities. For example, the nitro group’s electron-withdrawing effects and the difluorophenyl ring’s hydrophobic interactions can be analyzed for target docking. Limitations include approximations in solvation models and dynamic protein conformations .
Q. What experimental approaches address low yields in amide coupling steps?
Low yields may arise from incomplete activation of the carboxylic acid or side reactions. Strategies include:
Q. How can regioselective modifications of the difluorophenyl ring be achieved?
The electron-deficient nature of the difluorophenyl ring due to fluorine substituents directs electrophilic substitution to meta/para positions. Directed ortho-metalation (DoM) using lithium bases or palladium-catalyzed C–H activation can enable regioselective functionalization. Monitoring via LC-MS during reaction optimization is advised .
Methodological Notes
- Safety : Nitro groups pose explosion risks; handle with anti-static equipment and minimal quantities. Fluorinated aromatic compounds require PPE (gloves, goggles) to prevent toxicity .
- Data Contradictions : Conflicting biological activity data may arise from assay conditions (e.g., cell line variability). Replicate experiments with orthogonal assays (e.g., Western blotting alongside cell viability tests) to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
